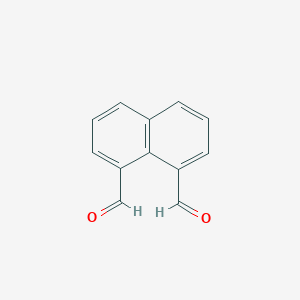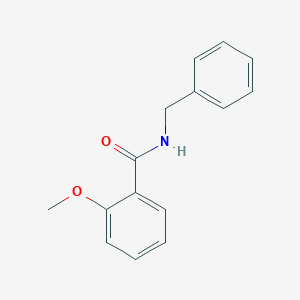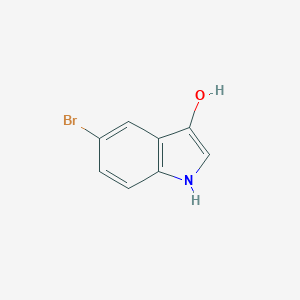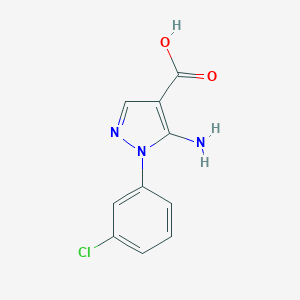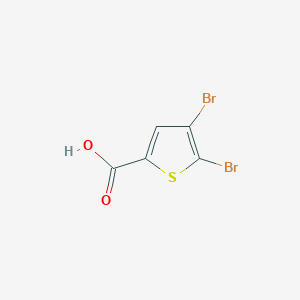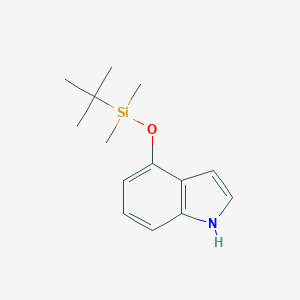
4-(tert-butyldimethylsilyloxy)indole
概要
説明
4-(tert-butyldimethylsilyloxy)indole is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound this compound is characterized by the presence of a tert-butyldimethylsilyloxy group attached to the fourth position of the indole ring, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-butyldimethylsilyloxy)indole typically involves the protection of the hydroxyl group of an indole derivative with a tert-butyldimethylsilyl (TBS) group. One common method involves the reaction of 4-hydroxyindole with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The reaction proceeds under mild conditions, yielding this compound with high selectivity and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions: 4-(tert-butyldimethylsilyloxy)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-4-quinones.
Reduction: Reduction reactions can convert it to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: Indole-4-quinones.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indoles.
科学的研究の応用
4-(tert-butyldimethylsilyloxy)indole has several applications in scientific research:
Biology: The compound is used in the study of indole-based biological pathways and enzyme interactions.
作用機序
The mechanism of action of 4-(tert-butyldimethylsilyloxy)indole involves its interaction with various molecular targets and pathways. The tert-butyldimethylsilyloxy group enhances the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The indole core can interact with enzymes and receptors, modulating their activity. For instance, indole derivatives are known to inhibit protein kinases, histone deacetylases, and DNA topoisomerases, leading to antiproliferative effects in cancer cells .
類似化合物との比較
4-Hydroxyindole: Lacks the TBS protection, making it more reactive and less stable.
4-Methoxyindole: Contains a methoxy group instead of a TBS group, resulting in different reactivity and solubility.
4-Bromoindole: Substituted with a bromine atom, used in cross-coupling reactions.
Uniqueness: 4-(tert-butyldimethylsilyloxy)indole is unique due to the presence of the TBS group, which provides enhanced stability and lipophilicity. This makes it a valuable intermediate in organic synthesis and a useful tool in biological studies .
特性
CAS番号 |
106792-40-9 |
|---|---|
分子式 |
C14H21NOSi |
分子量 |
247.41 g/mol |
IUPAC名 |
tert-butyl-(1H-indol-4-yloxy)-dimethylsilane |
InChI |
InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-13-8-6-7-12-11(13)9-10-15-12/h6-10,15H,1-5H3 |
InChIキー |
DXWMQIPBFPYBTD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1C=CN2 |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1C=CN2 |
同義語 |
4-(tert-butyldimethylsilyloxy)indole |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
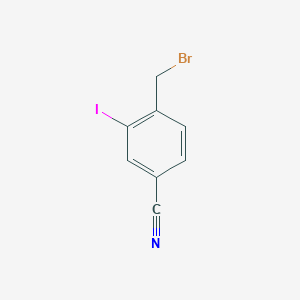
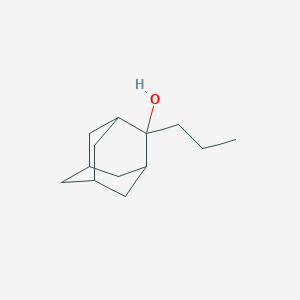
![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)

